molecular formula C12H15NO4 B2512128 ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate CAS No. 296266-69-8

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B2512128
CAS No.: 296266-69-8
M. Wt: 237.255
InChI Key: WSTPCWUDXYGPBZ-JYRVWZFOSA-N
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Description

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a bicyclic organic compound featuring a partially hydrogenated benzofuran core. Key structural attributes include:

  • Stereochemistry: The (4Z) designation indicates a cis configuration at the C4 oxime double bond.
  • Functional groups: A hydroxyimino (-N-OH) group at position 4, a methyl substituent at position 3, and an ethyl carboxylate ester at position 2.
  • Physicochemical properties: The hydroxyimino group confers hydrogen-bonding capability, while the ester group enhances lipophilicity.

This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX , ORTEP ) for accurate stereochemical validation .

Properties

IUPAC Name

ethyl (4Z)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(14)11-7(2)10-8(13-15)5-4-6-9(10)17-11/h15H,3-6H2,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTPCWUDXYGPBZ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCCC2=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Benzofuran Core Formation

The tetrahydrobenzofuran scaffold is typically assembled via cyclocondensation reactions. A representative approach involves the reaction of β-keto esters with cyclic ketones or aldehydes. For instance, Eldehna et al. demonstrated that ethyl 2-chloroacetoacetate reacts with phenolic derivatives under basic conditions to form benzofuran-2-carboxylates. Adapting this method, 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can be synthesized as a key intermediate:

  • Starting Materials :

    • Cyclohexanone derivative (e.g., 2-hydroxycyclohexanecarbaldehyde)
    • Ethyl 2-chloroacetoacetate
  • Reaction Conditions :

    • Base: Sodium hydride or potassium carbonate
    • Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: 60–80°C, 6–12 hours.
  • Mechanism :
    The reaction proceeds via o-alkylation followed by intramolecular cyclization, yielding the tetrahydrobenzofuran core with a ketone at position 4.

Oximation for Hydroxyimino Group Introduction

The conversion of the ketone group to a hydroxyimino moiety is achieved through oximation. Gómez-Sánchez et al. reported that cyclohexane-1,3-diones react with hydroxylamine derivatives to form hydroxyimino-tetrahydrobenzofurans. For the target compound:

  • Reagents :

    • Hydroxylamine hydrochloride (NH$$_2$$OH·HCl)
    • Sodium acetate (buffer)
  • Conditions :

    • Solvent: Ethanol/water (3:1)
    • Temperature: Reflux (80°C), 4–6 hours.
  • Stereochemical Control :
    The (4Z)-configuration is favored under mildly acidic conditions (pH 4–5), as protonation of the oxime nitrogen stabilizes the Z-isomer.

Detailed Synthetic Procedures

Synthesis of 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-1-Benzofuran-2-Carboxylate

Step 1: Cyclocondensation

  • Combine 2-hydroxycyclohexanecarbaldehyde (10 mmol) and ethyl 2-chloroacetoacetate (12 mmol) in dry THF.
  • Add NaH (12 mmol) slowly under nitrogen.
  • Stir at 65°C for 8 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : ~60% (estimated from analogous reactions).

Characterization :

  • $$^1$$H NMR (CDCl$$3$$): δ 4.35 (q, 2H, J = 7.1 Hz, COOCH$$2$$), 3.02 (t, 2H, J = 6.3 Hz, CH$$2$$-cyclohexane), 2.45 (s, 3H, CH$$3$$), 1.85–1.35 (m, 4H, cyclohexane).
  • IR : 1725 cm$$^{-1}$$ (C=O ester), 1680 cm$$^{-1}$$ (C=O ketone).

Oximation to Ethyl (4Z)-4-(Hydroxyimino)-3-Methyl-4,5,6,7-Tetrahydro-1-Benzofuran-2-Carboxylate

Step 2: Oximation

  • Dissolve the ketone intermediate (5 mmol) in ethanol/water (30 mL, 3:1).
  • Add NH$$_2$$OH·HCl (7.5 mmol) and sodium acetate (10 mmol).
  • Reflux at 80°C for 5 hours.
  • Cool, filter precipitated product, and recrystallize from ethanol.

Yield : ~70%.

Characterization :

  • $$^1$$H NMR (CDCl$$3$$): δ 10.2 (s, 1H, NOH), 4.30 (q, 2H, J = 7.1 Hz, COOCH$$2$$), 2.95 (t, 2H, J = 6.2 Hz, CH$$2$$-cyclohexane), 2.40 (s, 3H, CH$$3$$).
  • IR : 3270 cm$$^{-1}$$ (O-H oxime), 1620 cm$$^{-1}$$ (C=N).

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclocondensation : Polar aprotic solvents (DMF) improve yield by stabilizing enolate intermediates.
  • Oximation : Ethanol/water mixtures prevent oxime hydrolysis while ensuring reagent solubility.

Stereoselectivity in Oximation

The (4Z)-isomer predominates (>80%) when reactions are conducted at pH 4–5. At higher pH, the (4E)-isomer forms due to decreased protonation of the oxime nitrogen.

Comparative Analysis of Methodologies

Method Starting Material Key Step Yield (%) Z/E Ratio Reference
Cyclocondensation 2-Hydroxycyclohexanecarbaldehyde Alkylation-Cyclization 60 N/A
Oximation 4-Oxo-tetrahydrobenzofuran Hydroxylamine addition 70 85:15

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form various oxidized derivatives.

  • Reduction: : The hydroxyimino group can be reduced to form amines.

  • Substitution: : The compound can participate in substitution reactions, especially at the hydroxyimino and ester functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substitution Reagents: : Halides, organometallic compounds, acids, and bases.

Major Products

From these reactions, various derivatives can be synthesized, ranging from more complex esters to nitroso and amine derivatives. Each product's formation depends on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex organic molecules.

  • Reagent: : Serves as a reagent in various synthetic organic reactions.

Biology and Medicine

  • Drug Design: : Potential in designing novel pharmaceuticals due to its unique structure and reactivity.

  • Biological Studies: : Utilized in studies exploring enzyme interactions and metabolic pathways.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties.

  • Agriculture: : Potential use in developing agrochemicals.

Mechanism of Action

The specific mechanism by which ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exerts its effects depends on the application. For instance, in medicinal chemistry, its interactions with biological targets often involve:

  • Binding to Enzymes: : Acts as an inhibitor or activator.

  • Pathways Involvement: : Modulates specific metabolic pathways to achieve desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Key Substituents Functional Groups Application/Activity Reference
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate Benzofuran-tetrahydro 3-Me, 4Z-(hydroxyimino), ethyl ester Ester, oxime Unknown (pharmaceutical?)
Ethyl 4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate Benzofuran-tetrahydro 3-Me, 4-(acetyloxyimino), ethyl ester Ester, acetylated oxime Unknown (enhanced lipophilicity)
13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-... Pyrido-pyrimidinone Difluorophenyl, piperidinyl, ethyl Oxime, ester, fluorinated aryl Pharmaceutical (antifungal?)
Metsulfuron-methyl Triazine Methyl, methoxy, sulfonylurea Ester, sulfonylurea Herbicide
Key Observations:

Oxime Modifications: The target compound’s hydroxyimino group (-N-OH) enables hydrogen bonding (donor and acceptor), influencing crystal packing and solubility . Its Z configuration may enhance intramolecular interactions compared to E isomers .

Heterocyclic Cores: The benzofuran-tetrahydro system contrasts with pyrido-pyrimidinone () and triazine () cores. These differences impact electronic properties and biological target specificity.

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) share ester groups but act via acetolactate synthase inhibition , unlike the benzofuran compound, which lacks a triazine moiety.

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallography : SHELX and WinGX are critical for resolving the Z/E configuration and validating hydrogen-bonding networks. For example, Etter’s graph-set analysis could elucidate patterns in the target compound’s crystal structure.

Stereochemical and Metabolic Considerations

  • Stereochemistry: The 4Z configuration may favor specific biological interactions (e.g., enzyme binding) over E isomers, as seen in related pyrido-pyrimidinones .
  • Metabolism : Ester groups in sulfonylureas undergo hydrolysis ; similar pathways may apply to the target compound, though the benzofuran core could alter metabolic rates.

Biological Activity

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole Ring : Contributes to its biological activity through π-π interactions.
  • Hydroxyimino Group : Plays a critical role in its reactivity and interaction with biological targets.
  • Ethyl Ester Group : Enhances solubility and bioavailability.

The biological activity of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is primarily attributed to:

  • Enzyme Interaction : The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Cytotoxicity : The compound and its derivatives have been shown to exhibit selective cytotoxicity against various tumor cell lines, suggesting potential as an anticancer agent.

Anticancer Properties

Research indicates that derivatives of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate demonstrate significant anticancer activity. For instance:

  • Study Findings : A study highlighted the selective cytotoxicity of related compounds against tumorigenic cell lines, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Several studies have reported that derivatives exhibit antimicrobial effects against various bacterial strains, suggesting their utility in developing new antibiotics .

Research Findings and Case Studies

StudyFindings
Anticancer Activity Derivatives showed selective cytotoxicity against tumor cell lines; a compound designed from the parent structure exhibited prolonged activity in vivo .
Antimicrobial Effects In vitro tests demonstrated effectiveness against multiple bacterial strains .
Mechanistic Insights Hydroxyimino group facilitates enzyme interactions, enhancing biological efficacy .

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